

## AZ-5104: A Technical Guide to its Selectivity for EGFR Mutations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

AZ-5104 is the active, demethylated metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib (AZD9291)[1][2][3]. As a crucial mediator of osimertinib's therapeutic effect, a thorough understanding of AZ-5104's interaction with various EGFR mutations is paramount for researchers and clinicians in the field of oncology. This technical guide provides a comprehensive overview of AZ-5104's selectivity profile, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes. AZ-5104, like its parent compound, is an irreversible inhibitor that targets both the sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation[4].

## Quantitative Selectivity Profile of AZ-5104

The potency and selectivity of **AZ-5104** have been characterized through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of **AZ-5104** against different EGFR variants and in different cell lines.

## Table 1: Biochemical IC50 Values of AZ-5104 for EGFR Mutants



| EGFR Mutant     | IC50 (nM)   |
|-----------------|-------------|
| EGFRL858R/T790M | 1[1][2][3]  |
| EGFRL858R       | 6[1][2][3]  |
| EGFRL861Q       | 1[1][2][3]  |
| Wild-Type EGFR  | 25[1][2][3] |
| ErbB4           | 7[1][2][3]  |

Table 2: Cellular IC50 Values of AZ-5104 for EGFR

**Phosphorylation Inhibition** 

| Cell Line | EGFR Mutation Status   | IC50 (nM)   |
|-----------|------------------------|-------------|
| H1975     | L858R/T790M            | 2[1][2][5]  |
| PC-9VanR  | Exon 19 deletion/T790M | 1[1][2]     |
| PC-9      | Exon 19 deletion       | 2[1][2][5]  |
| H2073     | Wild-Type              | 53[1][2]    |
| LOVO      | Wild-Type              | 33[1][2][5] |

## **Experimental Protocols**

The following are detailed methodologies for key experiments used to determine the selectivity of **AZ-5104**.

# Biochemical Kinase Inhibition Assay (Composite Protocol)

This protocol is a composite representation based on established methods for assessing EGFR kinase activity.

Objective: To determine the in vitro inhibitory activity of **AZ-5104** against various purified EGFR kinase mutants.



#### Materials:

- Recombinant human EGFR kinase domains (Wild-Type, L858R, L858R/T790M, etc.)
- AZ-5104 stock solution (in DMSO)
- Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl<sub>2</sub>, 0.1mg/mL BSA, 2mM MnCl<sub>2</sub>, 50μM DTT)
- ATP solution
- Substrate (e.g., Poly(Glu, Tyr) 4:1)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- 384-well plates
- Plate reader capable of luminescence detection

#### Procedure:

- Compound Preparation: Prepare a serial dilution of AZ-5104 in 50% DMSO.
- Enzyme Preparation: Dilute the EGFR kinase enzymes to the desired concentration (e.g., 5 nM) in kinase buffer.
- Pre-incubation: Add 5 μL of the diluted enzyme to each well of a 384-well plate. Add 0.5 μL of the serially diluted AZ-5104 or DMSO control. Incubate for 30 minutes at room temperature to allow for compound binding.
- Reaction Initiation: Prepare a solution of ATP and substrate in kinase buffer. Initiate the kinase reaction by adding 45 μL of this solution to each well. The final ATP concentration should be at or near the Km for each enzyme (e.g., 15-50 μM).
- Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.
- Signal Detection (using ADP-Glo™):



- Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
   Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
   Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each AZ-5104 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic doseresponse curve.

## Cell-Based EGFR Phosphorylation ELISA (Composite Protocol)

This protocol provides a framework for measuring the inhibition of EGFR phosphorylation in intact cells.

Objective: To determine the potency of **AZ-5104** in inhibiting EGFR autophosphorylation in cell lines with different EGFR mutation statuses.

#### Materials:

- Human cancer cell lines (e.g., H1975, PC-9, LOVO)
- Cell culture medium and supplements
- 96-well tissue culture plates
- AZ-5104 stock solution (in DMSO)
- Epidermal Growth Factor (EGF) for wild-type cell stimulation
- Fixing Solution (e.g., 4% paraformaldehyde in PBS)
- Quenching Buffer (e.g., 1% H<sub>2</sub>O<sub>2</sub> in Wash Buffer)
- Blocking Buffer (e.g., 5% BSA in Wash Buffer)



- Primary antibodies: Anti-phospho-EGFR (e.g., Tyr1068) and Anti-total-EGFR
- · HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 1N H<sub>2</sub>SO<sub>4</sub>)
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Microplate reader capable of measuring absorbance at 450 nm

#### Procedure:

- Cell Seeding: Seed 10,000-30,000 cells per well in a 96-well plate and incubate overnight.
- Compound Treatment: Treat the cells with a serial dilution of AZ-5104 for 2 hours.
- EGF Stimulation (for wild-type cells): For cell lines with wild-type EGFR, stimulate with EGF (e.g., 25 ng/mL) for 10 minutes before fixation.
- Cell Fixation: Remove the culture medium and fix the cells with Fixing Solution for 20 minutes at room temperature.
- Washing and Quenching: Wash the wells with Wash Buffer. Add Quenching Buffer and incubate for 20 minutes to inactivate endogenous peroxidases.
- Blocking: Wash the wells and add Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the wells with either anti-phospho-EGFR or anti-total-EGFR primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the wells and add HRP-conjugated secondary antibody for 1.5 hours at room temperature.
- Signal Development: Wash the wells and add TMB substrate. Incubate until a sufficient color develops.



- Reaction Termination: Add Stop Solution to each well.
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Normalize the phospho-EGFR signal to the total-EGFR signal. Calculate the
  percent inhibition of EGFR phosphorylation for each AZ-5104 concentration and determine
  the IC50 value.

# Visualizations EGFR Signaling Pathway



Click to download full resolution via product page

Caption: Simplified EGFR signaling pathway and the inhibitory action of AZ-5104.

### **Experimental Workflow for Biochemical Kinase Assay**





Click to download full resolution via product page

Caption: Workflow for determining the biochemical IC50 of AZ-5104.



### **Logical Relationship of AZ-5104 Selectivity**



Click to download full resolution via product page

Caption: **AZ-5104**'s preferential inhibition of mutant versus wild-type EGFR.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. promega.com [promega.com]
- 2. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]



- 4. Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic-Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZ5104 | CAS:1421373-98-9 | EGFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- To cite this document: BenchChem. [AZ-5104: A Technical Guide to its Selectivity for EGFR Mutations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605732#az-5104-selectivity-for-egfr-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com